(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone
Overview
Description
(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone is an organic compound that belongs to the class of methanones This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-bromobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrole derivative. The reaction mixture is stirred for about 2–3 hours, filtered, and the solid product is recrystallized from methanol to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(4-fluorophenyl)methanone: This compound has a fluorophenyl group instead of a methylphenyl group.
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: This compound has a hydroxyphenyl group instead of a methylphenyl group.
Uniqueness
(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone is unique due to the presence of both bromophenyl and methylphenyl groups attached to a pyrrole ring
Biological Activity
The compound (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone , also known by its chemical formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a bromophenyl group and a pyrrole moiety, which are significant in influencing its biological activity. The molecular weight is approximately 340.21 g/mol, and it belongs to a class of compounds known for their diverse pharmacological profiles.
1. Antimicrobial Activity
Several studies have indicated that derivatives containing bromophenyl and pyrrole groups exhibit notable antimicrobial properties. For example, compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens, including resistant strains.
Compound | Activity | MIC (μg/mL) | Target Pathogen |
---|---|---|---|
Compound A | Antibacterial | 46.9 | Staphylococcus epidermidis |
Compound B | Antifungal | 7.8 | Candida albicans |
2. Anticancer Properties
The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies revealed that related compounds exert cytotoxic effects on several cancer cell lines, including Jurkat and HT29 cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (μM) | Reference Drug |
---|---|---|
Jurkat | <10 | Doxorubicin |
HT29 | <15 | Cisplatin |
3. Anticonvulsant Activity
Research indicates that certain derivatives of this compound may possess anticonvulsant properties, potentially offering therapeutic benefits for epilepsy treatment. SAR studies suggest that modifications in the phenyl ring enhance activity.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various bromophenyl derivatives, including this compound. The study found that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of pyrrole-based compounds, it was demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a lead compound for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the bromine atom enhances electron-withdrawing properties, increasing reactivity.
- The pyrrole ring contributes to the stability and interaction with biological targets.
- Substituents on the phenyl rings can modulate potency and selectivity.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQLCFIHCHQEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187425 | |
Record name | (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478031-45-7 | |
Record name | (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478031-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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